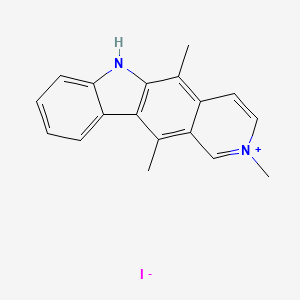

2-Methylellipticinium iodide

説明

Structure

3D Structure of Parent

特性

CAS番号 |

66604-68-0 |

|---|---|

分子式 |

C18H17IN2 |

分子量 |

388.2 g/mol |

IUPAC名 |

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;iodide |

InChI |

InChI=1S/C18H16N2.HI/c1-11-15-10-20(3)9-8-13(15)12(2)18-17(11)14-6-4-5-7-16(14)19-18;/h4-10H,1-3H3;1H |

InChIキー |

IEBAEDRKJIAQLM-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C.[I-] |

正規SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C.[I-] |

同義語 |

2-methylellipticine 2-methylellipticinium 2-methylellipticinium acetate 2-methylellipticinium iodide NSC 226137 |

製品の起源 |

United States |

Synthesis and Chemical Modification Strategies of 2 Methylellipticinium Iodide and Analogues

Established Synthetic Pathways for the Ellipticine (B1684216) Core Structure

The synthesis of the tetracyclic ellipticine core (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) has been a subject of extensive research since its isolation in 1959. ucc.ie The first total synthesis was reported by Woodward and colleagues in the same year. ucc.ie Over the decades, numerous synthetic strategies have been developed, which can be broadly categorized based on the late-stage formation of one of the four rings (B, C, or D). rsc.org

Other established approaches include:

Friedel-Crafts-based methods: Ellipticine quinone, a precursor to ellipticine, can be synthesized via Friedel-Crafts hydroxyalkylation of ethyl indole-3-carboxylate. rsc.org

Diels-Alder Reactions: The C-ring of the ellipticine structure can be constructed through a Diels-Alder reaction between a furo[3,4-b]indole and 3,4-pyridyne. rsc.org

Pomeranz–Fritsch Reaction: The D-ring can be formed from 3-formyl-1,4-dimethylcarbazole using a Pomeranz–Fritsch isoquinoline (B145761) synthesis. rsc.org

B-Ring Formation Strategies: Miller et al. reported a B-type synthesis utilizing benzotriazoles as key intermediates. core.ac.uk Another approach involves the substitution of isoquinolin-5,8-dione followed by a cross-dehydrogenative coupling to yield an isomer of ellipticine quinone. rsc.org

These varied methodologies provide robust access to the fundamental ellipticine scaffold, enabling further derivatization and the synthesis of analogues like 2-methylellipticinium (B1221313) iodide.

Targeted Derivatization Approaches for 2-Methylellipticinium Iodide

The quaternization of the pyridine (B92270) nitrogen (N-2) of ellipticine with a methyl group to form this compound is a key modification that significantly alters its biological activity profile. datapdf.comacs.org The primary synthesis of the title compound involves the direct methylation of ellipticine, often using iodomethane (B122720). datapdf.com For instance, the methylation of O-alkylellipticines with iodomethane in acetone (B3395972) yields the corresponding N-methylpyridinium iodides. datapdf.com Another reported method involves the reduction of an intermediate with sodium bis-(2-methoxyethoxy)aluminium hydride (RED-AL), followed by oxidation, to furnish N-2-methylellipticinium iodide in high yield. core.ac.uk

Introduction of Substituents at Specific Positions

Chemical modifications of the ellipticine scaffold are strategically undertaken to modulate the compound's properties. Key positions for substitution include C-9, N-2, and N-6.

Substitution at C-9: The C-9 position is a frequent target for modification, as substitutions here have been shown to significantly increase cytotoxic activity. ucc.ie A common precursor for these analogues is 9-hydroxyellipticine. O-alkylation of this precursor using N,N-Dimethylformamide (DMF) dineopentyl acetal (B89532) has been used to create derivatives such as 9-ethoxy-, 9-(1-methylethoxy)-, and 9-(1,1-dimethylethoxy)ellipticine. These are subsequently methylated to yield the corresponding 9-substituted 2-methylellipticinium iodides. datapdf.com Total synthesis has also been employed to create analogues like 9-(2,2,2-trifluoroethoxy)- and 9-phenoxyellipticine, which can then be quaternized. datapdf.com Interestingly, attempts to prepare 9-(2,2,2-trifluoroethoxy)ellipticine through the DMF acetal method resulted in an unexpected rearrangement, yielding 10-(2,2,2-trifluoroethoxy)-9-hydroxyellipticine instead. datapdf.com

Substitution at N-2: The nature of the alkyl group at the N-2 position influences potency. Studies on related isoellipticines have shown that while methylation, ethylation, and isopropylation at N-2 can lead to potent compounds, the introduction of longer alkyl chains (e.g., 14 or 18 carbons) can decrease activity against certain targets. nih.gov

Substitution at N-6: Substitution at the indole (B1671886) nitrogen (N-6) has also been explored. For example, converting ellipticine to 6-methylellipticine has been shown to lower general toxicity. nih.gov This position can be further combined with other modifications, such as the addition of a formyl group at the 9-position, to fine-tune the biological profile. nih.gov

Strategies to Enhance Biological Performance through Chemical Modification

The primary driver for the chemical modification of this compound is the enhancement of its therapeutic potential. These strategies aim to improve efficacy, alter selectivity, and reduce undesirable effects.

A crucial finding is that the quaternization of the N-2 position in ellipticine derivatives generates compounds with a markedly different tumor-fighting profile compared to their non-quaternized precursors. datapdf.comacs.org Specifically, several N-methylellipticinium compounds have demonstrated significant and selective cytotoxicity against human central nervous system (CNS) tumor cells in vitro. datapdf.comacs.org

Structure-activity relationship (SAR) studies have yielded key insights:

The 9-Phenoxy Group: The development of 9-phenoxy-2-methylellipticinium salts represents a significant new "lead" structure. The diaryl ether linkage is not expected to be easily cleaved in a biological system, and this moiety offers an opportunity to probe for new binding sites by substituting the phenyl ring, potentially increasing potency and selectivity. datapdf.comacs.org

The C-9 Hydroxyl Group: A free phenolic hydroxyl group at the C-9 position is highly correlated with in vivo antitumor activity. Analogues with groups that can be metabolized to a C-9 phenol, such as 9-O-acyl or 9-O-glycoside derivatives, also tend to show activity. datapdf.com

Lowering Toxicity: Modifications such as methylation at the N-6 position have been shown to lower the general cytotoxicity of the ellipticine core, which is an essential requirement for advancing these compounds toward clinical application. nih.gov

Advanced Synthetic Methodologies for Novel this compound Analogues

The quest for novel and more effective ellipticine analogues has spurred the development and application of advanced synthetic methodologies. These techniques offer greater control over molecular architecture and allow for the creation of diverse chemical libraries.

Regioexhaustive Functionalization: This strategy, introduced by Schlosser, enables the creation of significant structural diversity from a single aromatic or heteroaromatic substrate. It involves iterative and selective metalation reactions, followed by the introduction of protective groups to "site-silence" reactive positions, allowing for precise, step-wise functionalization. thieme.de This approach has been applied to the divergent synthesis of functionalized isoquinolines, which are key components of the ellipticine structure. thieme.de

Modern Cross-Coupling Reactions: The Suzuki-Miyaura reaction, a powerful palladium-catalyzed cross-coupling method, is used for the derivatization of carbazole (B46965) intermediates. For example, an iodocarbazole can be coupled with various boronic acids to introduce a wide range of substituents, facilitating the synthesis of novel polysubstituted carbazoles. researchgate.net

Flow Chemistry: Continuous flow chemistry offers a scalable and efficient method for synthesizing ellipticine precursors. The synthesis of 1,4-dimethylcarbazoles from substituted indoles and 2,5-hexanedione (B30556) has been optimized under flow conditions using a montmorillonite (B579905) clay catalyst, allowing for high conversion rates and production. researchgate.net

Advanced Cyclization Strategies: Recent efforts have focused on novel ways to assemble the core ring system. Differding and colleagues reported an intramolecular Diels-Alder cycloaddition of a vinylketenimine, which assembles the B and C rings of ellipticine simultaneously. rsc.org

These advanced methods provide powerful tools for medicinal chemists to systematically explore the chemical space around the this compound scaffold, leading to the discovery of new analogues with superior biological profiles.

Data Tables

Table 1: Selected 9-Substituted Ellipticine Analogues and their 2-Methylellipticinium Derivatives

This table details various precursors and their resulting quaternized forms, which have been synthesized to investigate structure-activity relationships. datapdf.com

| Precursor Compound Name | Quaternized Derivative (Iodide or Acetate) |

| 9-Ethoxyellipticine | 2-Methyl-9-ethoxyellipticinium iodide/acetate (B1210297) |

| 9-(1-Methylethoxy)ellipticine | 2-Methyl-9-(1-methylethoxy)ellipticinium iodide/acetate |

| 9-(1,1-Dimethylethoxy)ellipticine | 2-Methyl-9-(1,1-dimethylethoxy)ellipticinium iodide/acetate |

| 9-(2,2,2-Trifluoroethoxy)ellipticine | 2-Methyl-9-(2,2,2-trifluoroethoxy)ellipticinium iodide/acetate |

| 9-Phenoxyellipticine | 2-Methyl-9-phenoxyellipticinium iodide/acetate |

| 10-(2,2,2-Trifluoroethoxy)-9-hydroxyellipticine | 2-Methyl-10-(2,2,2-trifluoroethoxy)-9-hydroxyellipticinium iodide |

Molecular Mechanisms of Action of 2 Methylellipticinium Iodide

DNA Intercalation: Biophysical and Molecular Interactions

Principles of DNA Intercalation by Planar Molecules

DNA intercalation is a mode of interaction where a molecule, typically a planar, polycyclic aromatic system, inserts itself between the stacked base pairs of the DNA double helix. This process is driven by a combination of non-covalent forces. The planar structure of the intercalating agent allows it to fit snugly into the space created when the DNA helix locally unwinds and lengthens to accommodate the foreign molecule.

The key biophysical principles governing this interaction include:

Hydrophobic Interactions: The core of the DNA double helix, formed by the stacked base pairs, is largely hydrophobic. The aromatic rings of the intercalating molecule are also hydrophobic, and their insertion into this environment is energetically favorable as it displaces water molecules. helsinki.fi

Van der Waals Forces: Once inserted, the intercalator establishes close contact with the surfaces of the adjacent base pairs, leading to stabilizing van der Waals interactions.

Planarity: The capacity of a molecule to adopt a planar conformation is crucial for effective intercalation. Studies on various compounds have shown that only those analogs capable of maintaining a planar structure can effectively intercalate into DNA. nih.gov The size and shape of the molecule are also critical, with many intercalators having dimensions similar to that of a purine-pyrimidine base pair. helsinki.fi

Specific Binding Modes of 2-Methylellipticinium (B1221313) Iodide with DNA

2-Methylellipticinium iodide, as a derivative of ellipticine (B1684216), functions as a potent DNA intercalator. nih.govdatapdf.com Its planar, four-ring carbazole (B46965) system is structurally suited for insertion between DNA base pairs. helsinki.fi The quaternization of the pyridinium (B92312) nitrogen in this compound enhances its water solubility and introduces a positive charge, which can further stabilize the DNA-drug complex through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

The intercalation of ellipticine derivatives is a key component of their mechanism of action. helsinki.fihelsinki.fi The hydrophobic interactions between the polycyclic aromatic rings of the compound and the DNA bases are a primary driving force for this binding. helsinki.fi Research on the closely related compound N-methylellipticinium suggests that it does not exhibit a strong preference for specific DNA sequences, indicating a more general mode of intercalation. core.ac.uk The ability of 2-methylellipticinium and its analogues to intercalate is directly linked to their biological activity, including their potency as topoisomerase II inhibitors. nih.gov

Topoisomerase II Inhibition: Enzymatic Disruption and Cellular Consequences

Role of Topoisomerase II in Eukaryotic Cellular Processes

DNA topoisomerase II is a vital nuclear enzyme that governs the topology of DNA within eukaryotic cells. bohrium.comnih.gov Its primary function is to manage the complex structural challenges that arise during key cellular processes such as DNA replication, transcription, recombination, and chromosome segregation. mdpi.comoncotarget.com The enzyme accomplishes this by catalyzing the passage of one intact DNA double helix through a transient, enzyme-mediated double-strand break in another. oncotarget.com

The catalytic cycle of topoisomerase II involves several steps:

Binding to a DNA duplex.

Inducing a coordinated, transient break in both strands of that duplex, while remaining covalently attached to the 5' ends of the broken DNA.

Passing a second, intact DNA duplex through the opening.

Re-ligating the broken DNA strands.

Releasing the DNA.

This activity is essential for relieving torsional stress from supercoiling, untangling intertwined DNA strands (decatenation) following replication, and ensuring proper chromosome condensation and separation during mitosis. oncotarget.com Because of their enhanced requirement for this enzymatic activity, rapidly proliferating cancer cells are particularly sensitive to agents that disrupt topoisomerase II function. bohrium.commdpi.com In humans, there are two main isozymes, topoisomerase IIα and topoisomerase IIβ, which have similar catalytic activities but differ in their biological roles; the α-isoform is closely associated with cell division, while the β-isoform is involved in processes like differentiation. nih.gov

Catalytic Inhibition of Human DNA Topoisomerase IIα by this compound

Inhibitors of topoisomerase II are broadly classified into two categories: "poisons" and "catalytic inhibitors". bohrium.com Topoisomerase poisons, such as etoposide, stabilize the transient covalent complex formed between the enzyme and the cleaved DNA. bohrium.commdpi.com This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic.

In contrast, this compound and its derivatives act as catalytic inhibitors of human DNA topoisomerase IIα. nih.gov These compounds interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. nih.govbohrium.com Studies on a closely related derivative, 2-methyl-N-methyl-5-demethyl ellipticinium iodide, demonstrated that it inhibits the decatenation activity of topoisomerase IIα more potently than the parent compound, ellipticine. nih.gov Crucially, this inhibition occurs without impairing the ability of the enzyme to bind to its DNA substrate. nih.gov This mode of action suggests that the compound interferes with a step in the catalytic cycle other than DNA binding, possibly by preventing ATP hydrolysis or by allosterically inhibiting the conformational changes required for strand passage and re-ligation. mdpi.com The potency of these ellipticine derivatives as catalytic inhibitors appears to be directly related to their ability to intercalate into the DNA double helix. nih.gov

| Compound | Mechanism of Inhibition | Relative Potency | Effect on DNA Binding |

|---|---|---|---|

| Ellipticine (Parent Compound) | Catalytic Inhibitor / Intercalator | Base | Not Impaired |

| 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) | Catalytic Inhibitor | More potent than parent compound nih.gov | Not Impaired nih.gov |

Induction of DNA Cleavage and Associated Cellular Responses

While this compound acts as a catalytic inhibitor and does not function by stabilizing the topoisomerase II-DNA cleavage complex, its ultimate effect is the induction of DNA damage and subsequent cellular responses. helsinki.finih.gov By inhibiting the essential catalytic activity of topoisomerase II, the compound prevents the proper resolution of DNA topological problems that arise during replication and mitosis. This disruption leads to the accumulation of tangled DNA and unresolved replication intermediates, which can trigger the cell's DNA damage response pathways. mdpi.com

The cellular responses to this enzymatic disruption can include:

Cell Cycle Arrest: The cell may halt its progression through the cell cycle, often at the G2/M checkpoint, to attempt repair before entering mitosis. mdpi.com Studies on other ellipticine derivatives have shown an ability to arrest the cell cycle. helsinki.fi

Apoptosis: If the damage is too severe or cannot be repaired, the cell will initiate programmed cell death (apoptosis) to eliminate itself. mdpi.com This is a common outcome for cancer cells treated with topoisomerase inhibitors.

DNA Fragmentation: Although the primary mechanism is not the stabilization of breaks, the downstream consequences of enzyme inhibition and the activation of apoptotic nucleases can lead to DNA fragmentation. mdpi.com

Therefore, the cytotoxicity of this compound is a direct consequence of inhibiting a critical enzymatic function, which leads to catastrophic structural problems for the cell's DNA and the activation of cell death pathways. helsinki.fi

Downstream Cellular Pathways and Effects

The cellular response to this compound involves a complex interplay of pathways that ultimately determine cell fate. These pathways include the induction of programmed cell death (apoptosis), interference with the cell division cycle, and modulation of key signaling networks that govern cell survival and proliferation.

Apoptosis Induction Pathways

2-Methylellipticinium and its derivatives are known to induce apoptosis, a form of programmed cell death, in cancer cells. scholaris.canih.gov This process is critical for eliminating damaged or cancerous cells and is often dysregulated in tumors. The induction of apoptosis by these compounds can occur through both intrinsic and extrinsic pathways.

The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction by many anticancer agents. mdpi.com This pathway is initiated by cellular stress and leads to the permeabilization of the mitochondrial membrane. mdpi.com This event allows the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. mdpi.comnih.gov Once in the cytoplasm, cytochrome c participates in the activation of a cascade of enzymes called caspases, including caspase-3, caspase-7, and caspase-9, which are the primary executioners of apoptosis. nih.gov The activation of these caspases leads to the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. nih.govnih.gov

The process is also regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.comnih.gov The balance between these opposing factions determines whether a cell will undergo apoptosis. For instance, the pro-apoptotic protein Bax can be activated by signals like the c-Jun N-terminal kinase (JNK) pathway, leading to its oligomerization and the subsequent permeabilization of the mitochondrial membrane. mdpi.com Conversely, anti-apoptotic proteins like Bcl-2 work to prevent this, thereby inhibiting apoptosis. mdpi.comnih.gov Some anticancer compounds can modulate this balance, for example, by suppressing Bcl-2 expression. mdpi.comnih.gov

The extrinsic pathway, on the other hand, is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, such as Fas and other members of the tumor necrosis factor receptor family. frontiersin.org This engagement triggers a signaling cascade that also culminates in the activation of executioner caspases. mdpi.com

| Apoptosis-Related Target | Effect of Ellipticine Derivatives | Reference |

| Caspase-3, -7, -9 | Activation | nih.gov |

| Poly (ADP-ribose) polymerase (PARP) | Cleavage | nih.gov |

| Bcl-2 Family Proteins (Bad, Bax, BID) | Activation of pro-apoptotic members | nih.gov |

| Cytochrome c | Release from mitochondria | nih.gov |

Influence on Cell Cycle Progression (e.g., S-phase arrest)

The cell cycle is a fundamental process that governs cell proliferation. bmbio.com It is divided into distinct phases: G0/G1 (resting and growth phase), S (DNA synthesis phase), and G2/M (second growth and mitosis phase). bmbio.comwikipedia.org The progression through these phases is tightly regulated by checkpoints that ensure the fidelity of DNA replication and cell division. wikipedia.org Defects in cell cycle regulation are a hallmark of cancer, leading to uncontrolled proliferation. bmbio.com

Derivatives of ellipticine have been shown to interfere with cell cycle progression, a key mechanism of their anticancer activity. helsinki.fimdpi.com Specifically, studies have demonstrated that these compounds can cause an arrest in the S phase of the cell cycle. helsinki.fimdpi.com An S-phase arrest indicates that the process of DNA replication is being inhibited. nih.gov This can be a consequence of DNA damage, which activates checkpoints to halt the cell cycle and allow for repair. wikipedia.org If the damage is too severe, the cell may be directed to undergo apoptosis. wikipedia.org

The analysis of cell cycle distribution is often performed using flow cytometry after staining the cells with a fluorescent dye like propidium (B1200493) iodide (PI), which binds to DNA. bmbio.comwikipedia.org The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle. bmbio.comwikipedia.org For example, cells in the G2/M phase will have twice the DNA content and fluorescence intensity of cells in the G0/G1 phase. bmbio.com

| Cell Cycle Phase | Effect of Ellipticine Derivatives | Reference |

| S Phase | Arrest, significant increase in cell population in this phase | helsinki.fimdpi.com |

| G2 Phase | Reduction or absence of cells in this phase | mdpi.com |

Modulation of Signal Transduction Pathways (e.g., p53, PI3K/AKT, MAPK)

Signal transduction pathways are complex networks that transmit signals from the cell surface to the interior, dictating cellular responses such as growth, proliferation, and survival. The anticancer effects of 2-methylellipticinium and its analogs are, in part, due to their ability to modulate these critical pathways.

p53 Pathway: The p53 protein, often called the "guardian of the genome," is a crucial tumor suppressor that responds to cellular stress, including DNA damage. nih.govjax.org Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate apoptosis. nih.govnih.gov The p53 pathway is frequently mutated or inactivated in human cancers. nih.gov Ellipticine can interact with the p53 tumor suppressor protein. mdpi.com The p53 pathway can induce apoptosis through the intrinsic (mitochondrial) pathway by regulating the expression of Bcl-2 family proteins. mdpi.comnih.gov For instance, p53 can repress the transcription of the anti-apoptotic Bcl-2 gene and may also directly bind to Bcl-2 family proteins in the cytoplasm to promote mitochondrial permeabilization. nih.gov

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. nih.govmdpi.com This pathway is often hyperactivated in various cancers, contributing to tumor development and resistance to therapy. nih.govnih.gov AKT, a serine/threonine kinase, is a key player in this pathway, and its phosphorylation leads to the inactivation of pro-apoptotic proteins and the promotion of cell survival. nih.govmdpi.com Derivatives of 2-methylellipticinium, such as 9-methoxy-2-methylellipticinium acetate (B1210297) and 9-chloro-2-methylellipticinium acetate (CMEP), have been shown to inhibit the PI3K/AKT signaling pathway. nih.govoncotarget.com This inhibition can block the activation of AKT, thereby preventing its downstream effects and promoting apoptosis in cancer cells with elevated AKT activity. nih.govoncotarget.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.orgwaocp.org The MAPK family includes several key cascades, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. frontiersin.orgwaocp.org The ERK pathway is often associated with cell growth and proliferation, while the JNK and p38 pathways are typically activated by stress stimuli and can lead to apoptosis. waocp.org The MAPK pathway can be activated by various factors and, in turn, can influence the expression of genes involved in cell cycle control and apoptosis. nih.govbiorxiv.org Some natural compounds have been shown to inhibit the activation of the MAPK pathway in cancer cells, thereby suppressing cell proliferation and invasion. frontiersin.org

| Signaling Pathway | Key Proteins | Role in Cancer | Modulation by Ellipticine Derivatives | Reference |

| p53 | p53, Bcl-2 family | Tumor suppression, apoptosis induction | Interaction with p53 protein | nih.govmdpi.com |

| PI3K/AKT | PI3K, AKT, PDK1 | Cell survival, proliferation | Inhibition of AKT activation | nih.govoncotarget.com |

| MAPK | ERK, JNK, p38 | Proliferation, differentiation, apoptosis | Potential for modulation | frontiersin.orgwaocp.org |

Investigational Mechanisms: Mitochondrial Interactions

Mitochondria are not only the powerhouses of the cell but also central hubs for regulating apoptosis. nih.gov The interaction of anticancer compounds with mitochondria can be a critical aspect of their mechanism of action. As previously discussed, the induction of the intrinsic apoptotic pathway hinges on the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. mdpi.comnih.gov

Recent research suggests that iodine-containing compounds can promote the mitochondrial-dependent pathway of apoptosis in cancer cells. nih.gov This is characterized by the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases. nih.gov Furthermore, the interaction of certain molecules with mitochondria can influence cellular metabolism. nih.gov For instance, the metabolism of glucose and the production of acetyl-CoA within the mitochondria are crucial for normal cell function. nih.gov

While the direct interaction of this compound with mitochondria is an area of ongoing investigation, the known role of its derivatives in inducing the intrinsic apoptotic pathway strongly suggests that mitochondrial interactions are a key component of its anticancer activity. The ability to disrupt mitochondrial function and trigger the release of apoptotic mediators is a significant mechanism by which this class of compounds exerts its effects. nih.gov Quantum chemistry studies have also been used to explore the potential antioxidative actions of iodide within mitochondria. oatext.com

Preclinical Pharmacological Investigations of 2 Methylellipticinium Iodide Non Human

In Vitro Efficacy Studies

Cytotoxicity against Various Cancer Cell Lines

2-Methylellipticinium (B1221313) iodide and its derivatives have demonstrated notable cytotoxic effects across a range of cancer cell lines in laboratory settings. One of its closely related compounds, 9-methoxy-N2-methylellipticinium acetate (B1210297) (MMEA), has shown preferential cytotoxicity towards human brain tumor cell lines. nih.gov Studies conducted by the U.S. National Cancer Institute revealed that the intracellular accumulation of a radiolabeled form of MMEA was nearly four times greater in sensitive brain tumor cell lines compared to cell lines derived from lung, kidney, ovary, and colon cancers. nih.gov This accumulation correlated positively with the compound's cytotoxic effects in both brain and non-brain tumor cell lines, although significantly higher concentrations were required to achieve similar effects in the latter. nih.gov

Another ellipticine (B1684216) derivative, 7-formyl-10-methylisoellipticine, has shown a strong ability to inhibit the growth of leukemia cell lines. researchgate.net Specifically, at a concentration of 5 μM, it was capable of killing up to 40% of MV4-11 acute myeloid leukemia (AML) cells within 24 hours. researchgate.net Furthermore, a water-soluble derivative, sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), exhibited specific anticancer activity against the K562 leukemia cell line with an IC50 value of 35 µM, while showing no cytotoxic effect on non-cancerous Vero cells and human peripheral blood mononuclear cells (PBMC). researchgate.net

Research has also highlighted the unexpected selectivity of certain ellipticine compounds, such as iodide 24, towards CNS cancer cell lines within the NCI 60 cell line panel. core.ac.uk The cytotoxicity of these compounds is generally observed to be dose-dependent. ua.es

Below is an interactive data table summarizing the cytotoxic activity of 2-methylellipticinium iodide and its derivatives against various cancer cell lines.

| Compound | Cell Line | Observation |

| 9-methoxy-N2-methylellipticinium acetate (MMEA) | Human brain tumor cell lines | Preferentially cytotoxic, with nearly 4-fold greater intracellular accumulation compared to non-brain tumor lines. nih.gov |

| 9-methoxy-N2-methylellipticinium acetate (MMEA) | Human lung, kidney, ovary, and colon cancer cell lines | Less sensitive, requiring approximately 18-fold higher concentrations for similar cytotoxic correlation as brain tumor lines. nih.gov |

| 7-formyl-10-methylisoellipticine | MV4-11 (Acute Myeloid Leukemia) | At 5 μM, killed up to 40% of cells in 24 hours. researchgate.net |

| Sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na) | K562 (Leukemia) | Specific anticancer activity with an IC50 of 35 µM. researchgate.net |

| Iodide 24 | CNS cancer cell lines (NCI 60 panel) | Showed remarkable and unexpected selectivity. core.ac.uk |

Cellular Assays for DNA Damage and Topoisomerase II Activity Modulation

This compound and its parent compound, ellipticine, are known to exert their anticancer effects by targeting DNA and modulating the activity of topoisomerase II. mdpi.com These compounds, due to their planar structure, can intercalate into DNA, disrupting its normal function. mdpi.com This intercalation provides a binding site for topoisomerase II, leading to the formation of a stable drug-DNA-enzyme complex. mdpi.combath.ac.uk This complex prevents the resealing of the DNA strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately, cell death. mdpi.comresearchgate.net

Cellular assays, such as the comet assay, have been employed to detect the DNA damage induced by these compounds. mdpi.com Studies on ellipticine and its derivatives have shown that they can cause genotoxic damage, with the level of damage often correlating with the concentration of the compound. mdpi.com The interaction with DNA and the inhibition of topoisomerase II are considered key mechanisms of action for the antitumor activity of this class of compounds. mdpi.comhelsinki.fi The formation of unrepaired DNA strand breaks, both single and double-strand, is a critical step in the cytotoxic process. bath.ac.ukresearchgate.net

Cell Cycle Perturbation Analysis

The induction of DNA damage by this compound and its analogs often leads to disruptions in the normal progression of the cell cycle. Flow cytometry analysis using propidium (B1200493) iodide staining is a common method to assess these perturbations. unipd.it

Treatment of cancer cells with ellipticine derivatives has been shown to cause cell cycle arrest at different phases. For instance, the derivative Br-Ell-SO3Na was found to arrest K562 leukemia cells in the S-phase of the cell cycle. researchgate.netmdpi.com At higher concentrations, a slight increase in the G2/M phase population was also observed. mdpi.com Other related compounds have been shown to induce G1-phase arrest in SK-MEL-2 melanoma cells, while some led to a significant accumulation of cells in the G2/M phase. researchgate.net The specific phase of cell cycle arrest can vary depending on the derivative and the cell line being studied. nih.gov This cell cycle arrest is a key mechanism by which these compounds inhibit cancer cell proliferation. mdpi.combeilstein-journals.org

Immunomodulatory Activity in In Vitro Cellular Models

In addition to direct cytotoxicity, some ellipticine derivatives have demonstrated immunomodulatory properties in in vitro cellular models. mdpi.com The immunomodulatory potential of these compounds is often assessed by measuring the production of various cytokines in human peripheral blood mononuclear cells (PBMCs). researchgate.netmdpi.com

For example, the water-soluble derivative Br-Ell-SO3Na was found to up-regulate the expression of Interleukin-6 (IL-6) and inhibit the expression of Interleukin-8 (IL-8) in human PBMCs. researchgate.netmdpi.com IL-6 is recognized as a crucial factor in mobilizing anti-tumor T-cell immune responses and in the activation, proliferation, and survival of lymphocytes. mdpi.com The ability of IL-6 signaling to convert a suppressive T-cell immune response to a responsive one is considered important for combating tumors. mdpi.com These findings suggest that in addition to their direct cytotoxic effects on cancer cells, some ellipticine derivatives may also engage the immune system to fight cancer. nih.govbiotech-asia.orgfrontiersin.org

In Vitro Studies of Neurotoxicological Potential

While demonstrating promise as anticancer agents, in vitro studies have also been conducted to evaluate the potential neurotoxicity of compounds related to this compound. nih.govd-nb.info For instance, studies on methyl iodide (MeI), which shares a chemical moiety, have shown it to be a potent neurotoxicant in primary neural cell cultures from mouse embryos. nih.gov MeI induced severe morphological changes and cell death in both neuronal and glial cells. nih.gov

Furthermore, research has indicated that the metabolic activation of certain drugs by cytochrome P450 (CYP) enzymes in the brain can influence their neurotoxicity. scholaris.ca Specifically, the toxicity of 9-methoxy-N-2-methylellipticinium acetate can be potentiated by the induction of brain CYP2B enzymes. scholaris.ca It's important to note that the blood-brain barrier plays a crucial role in protecting the central nervous system from many toxic substances, though it is not impermeable to all compounds. d-nb.info In vitro models are valuable tools for the initial screening and investigation of potential neurotoxic effects. nih.govoecd.org

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies in animal models are a critical step in the preclinical evaluation of drug candidates, providing insights into their efficacy and behavior within a complex biological system. scholaris.canih.govnih.gov A derivative of 2-methylellipticinium, 9-hydroxy-N-2-methylellipticinium acetate, has shown significant antitumor activity in animal models of advanced breast cancer with bone metastases, as well as in models of hepatomas and non-Hodgkin's lymphomas. ethernet.edu.et A notable finding from these studies was the absence of myelosuppression, a common side effect of many chemotherapeutic agents. ethernet.edu.et

The successful integration of in vitro and in vivo experimental data is essential for projecting human dose regimens that are anticipated to be both safe and effective. nih.gov Animal models help to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates, which are crucial for understanding drug disposition and response. nih.gov

Selection and Characterization of Preclinical Animal Models for Cancer Research

The foundation of robust preclinical cancer research lies in the selection and thorough characterization of appropriate animal models that can effectively mimic the complexities of human cancers. frontiersin.orgmdpi.com These models are indispensable tools for investigating tumor biology, evaluating the efficacy of novel therapeutic agents, and understanding mechanisms of action before clinical translation. frontiersin.orgresearchgate.net

A variety of animal models are utilized in cancer research, each with its own set of advantages and limitations. mdpi.com Spontaneous tumor models, which develop tumors naturally, offer a process of tumor formation analogous to that in humans. frontiersin.org Chemically-induced models, where tumors are initiated by exposure to carcinogens, allow for the study of specific cancer types. frontiersin.org Genetically engineered mouse models (GEMMs), which involve the manipulation of specific genes to drive tumorigenesis, provide invaluable insights into the genetic underpinnings of cancer. frontiersin.orgmdpi.com

Transplantable tumor models, particularly xenografts, are widely employed in preclinical studies. frontiersin.orguin-alauddin.ac.id These models involve the implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice. mdpi.comresearchgate.netuin-alauddin.ac.id Cell line-derived xenografts (CDXs) utilize established cancer cell lines, while patient-derived xenografts (PDXs) involve the direct transfer of a patient's tumor tissue to a mouse, which can better retain the characteristics of the original tumor. researchgate.netuin-alauddin.ac.id The choice of model is critical and depends on the specific research question being addressed. nih.gov For instance, humanized mouse models, which are immunodeficient mice engrafted with human immune cells, are increasingly used to study the interactions between the immune system and cancer, a crucial aspect of immunotherapy research. mdpi.com

The laboratory mouse is the most frequently used animal model in cancer research due to its genetic similarity to humans, high reproductive rate, and the availability of diverse strains, including immunocompetent and immunodeficient varieties. mdpi.com Over 95% of in vivo cancer studies utilize mice. mdpi.com Rats are also used, and their larger size can be advantageous for certain surgical procedures and imaging techniques. frontiersin.org The selection of a specific strain is also a critical consideration, as different strains can exhibit varying susceptibilities to tumor development. frontiersin.org

Characterization of these models involves a multi-faceted approach. Histopathological analysis is essential to compare the morphology of the animal tumor with its human counterpart. frontiersin.org Molecular characterization, including genomic and proteomic analyses, helps to identify key mutations, altered signaling pathways, and biomarkers that may be relevant for targeted therapies. researchgate.net For example, the status of genes like p53, PTEN, and MGMT can influence a tumor's response to certain treatments. mdpi.com The tumor microenvironment (TME), which includes stromal cells, blood vessels, and immune cells, plays a significant role in tumor progression and response to therapy, and its characterization is increasingly recognized as a crucial component of preclinical model validation. mdpi.comresearchgate.net

Evaluation of Antitumor Efficacy in Murine Xenograft Models

Murine xenograft models are a cornerstone for the preclinical evaluation of the antitumor efficacy of novel cancer therapeutics. uin-alauddin.ac.id In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of human tumors that can be used to test the effectiveness of potential treatments. mdpi.comuin-alauddin.ac.id

The antitumor activity of this compound and its derivatives has been investigated in various xenograft models. For instance, the parent compound, ellipticine, and its derivatives have shown potent anticancer activity. mdpi.com One study reported on novel 11-substituted ellipticines, where two derivatives demonstrated significant and diverging effects on cancer cell growth in an NCI-60 cell line screen. mdpi.com

In a study on glioblastoma, a particularly aggressive brain cancer, 9-chloro-2-methylellipticinium acetate demonstrated statistically significant antitumor effects in xenograft models, leading to long-term survivors in some experiments. researchgate.net This provides a strong rationale for its further preclinical development as a potential treatment for human brain cancer. researchgate.net

The evaluation of antitumor efficacy in xenograft models typically involves measuring tumor volume over time in treated versus control groups. researchgate.netnih.gov A significant reduction in tumor growth in the treated group indicates potential therapeutic efficacy. mdpi.comnih.gov For example, in a study of an anti-CD44 monoclonal antibody, a significant reduction in tumor volume was observed in mice bearing esophageal cancer xenografts treated with the antibody compared to the control group. nih.gov

Combination therapies are also frequently evaluated in xenograft models to identify synergistic effects. researchgate.net For instance, the combination of the HIF-1α inhibitor IDF-11774 with the multikinase inhibitor sunitinib (B231) resulted in a significant increase in anticancer efficacy in an HCT116 xenograft model compared to either agent alone. researchgate.net Similarly, the peptide ATX-101, which targets PCNA, showed enhanced antitumor activity when combined with radiotherapy in glioblastoma xenograft models. mdpi.com

Below is a representative data table illustrating the kind of results obtained from such studies.

| Treatment Group | Tumor Model | Outcome | Reference |

| 9-chloro-2-methylellipticinium acetate | Glioblastoma Xenograft | Statistically significant antitumor effects, long-term survivors | researchgate.net |

| IDF-11774 + Sunitinib | HCT116 Xenograft | Significant increase in anticancer efficacy compared to single agents | researchgate.net |

| Anti-CD44 Monoclonal Antibody | Esophageal Cancer Xenograft | Significant reduction in tumor volume | nih.gov |

| ATX-101 + Radiotherapy | Glioblastoma Xenograft | Enhanced antitumor activity | mdpi.com |

This table is for illustrative purposes and synthesizes findings from multiple sources.

Pharmacokinetic and Pharmacodynamic Studies in Non-Human Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical components of preclinical drug development, providing essential information on how an organism affects a drug and how the drug affects the organism, respectively. nih.govnih.gov These studies in non-human systems are vital for predicting the behavior of a drug in humans. nih.gov

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action. nih.gov For anticancer agents like this compound, a key mechanism of action is the inhibition of topoisomerase II and intercalation into DNA. mdpi.comresearchgate.netmdpi.com The planar structure of ellipticine allows it to insert between the base pairs of DNA, leading to DNA damage and cell death. researchgate.netmdpi.com

The iodide component of this compound also has its own pharmacodynamic properties. Iodide is essential for the synthesis of thyroid hormones. nih.govnih.gov However, excess iodide can inhibit thyroid hormone synthesis. nih.gov In murine models, excessive iodide intake has been shown to downregulate genes related to thyroid hormone synthesis. nih.gov The radioactive isotope, Iodide I-131, is used therapeutically to destroy thyroid tissue due to the beta radiation it emits. drugbank.com

The following table summarizes key pharmacokinetic and pharmacodynamic concepts relevant to the preclinical study of compounds like this compound.

| Parameter | Description | Relevance |

| Pharmacokinetics | ||

| Absorption | The process by which a drug enters the bloodstream. | Determines how quickly the drug can reach its target. |

| Distribution | The dissemination of a drug throughout the body's fluids and tissues. | Affects the concentration of the drug at the tumor site. |

| Metabolism | The chemical alteration of a drug by the body. | Can activate or inactivate a drug and influence its toxicity. |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the duration of drug action. |

| Pharmacodynamics | ||

| Mechanism of Action | The specific biochemical interaction through which a drug produces its pharmacological effect. | For this compound, this includes DNA intercalation and topoisomerase II inhibition. mdpi.comresearchgate.net |

| Dose-Response Relationship | The relationship between the dose of a drug and the magnitude of its effect. | Essential for determining the therapeutic window. |

| Biomarkers | Measurable indicators of a biological state or condition. | Can be used to monitor the effects of a drug. |

Mechanisms of Drug Resistance and Strategies to Overcome Them

Acquired Resistance Mechanisms to Topoisomerase Inhibitors

Cancer cells can develop resistance to topoisomerase inhibitors through various mechanisms. ebsco.com A primary mechanism involves alterations in the topoisomerase enzyme itself. ebsco.com Point mutations in the gene encoding the topoisomerase enzyme can alter the drug-binding site, thereby reducing the inhibitor's ability to bind and stabilize the DNA-enzyme complex. ebsco.com

Multi-Drug Resistance (MDR) in Cancer Cells and its Relevance to 2-Methylellipticinium (B1221313) Iodide

Multi-drug resistance (MDR) is a phenomenon where cancer cells, upon developing resistance to one drug, become resistant to a range of other, often structurally and mechanistically unrelated, chemotherapeutic agents. wiley.commskcc.org This is a major cause of chemotherapy failure. mdpi.com A key player in MDR is the P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide variety of drugs out of the cell, thereby reducing their intracellular concentration and efficacy. mdpi.comnih.gov

Research has indicated that ellipticine (B1684216) and its derivatives are subject to MDR mechanisms. nih.gov Studies have shown that puromycin-resistant HeLa cell lines, which exhibit reduced cellular uptake of various compounds, also show increased resistance to ellipticine. nih.gov This resistance could be reversed by treatment with verapamil (B1683045), a known inhibitor of P-gp, suggesting the involvement of an efflux pump. nih.gov The expression of P-glycoprotein has been associated with resistance to elliptinium (B1197481) acetate (B1210297) in human myeloma cells. vumc.nl

Furthermore, a gene highly similar to NorM from Vibrio parahaemolyticus, which encodes a multidrug efflux pump, has been identified in Neisseria gonorrhoeae and Neisseria meningitidis. grafiati.com Mutations in this gene led to increased sensitivity to 2-methylellipticinium, indicating its role in the efflux of this compound. grafiati.com

Strategies to Circumvent Resistance: Preclinical Combination Therapies

To combat drug resistance, researchers are exploring combination therapies. broadinstitute.orgera-learn.eu The goal is to use drugs that act on different cellular pathways or that can counteract the resistance mechanisms. For instance, combining a topoisomerase inhibitor with a compound that inhibits the P-gp efflux pump could restore the cancer cells' sensitivity to the primary drug. vumc.nl

Preclinical studies have shown the potential of such strategies. For example, the use of verapamil to reverse P-gp-mediated resistance to ellipticine in cell lines demonstrates the principle of this approach. nih.gov Another strategy involves combining topoisomerase inhibitors with agents that potentiate their cytotoxic activity. For example, novobiocin (B609625) has been shown to enhance the effectiveness of epipodophyllotoxins, another class of topoisomerase II inhibitors. diva-portal.org The development of new preclinical models that more accurately represent the complexity of human tumors is crucial for screening and validating new combination therapies. frontiersin.org

Investigation of Cross-Resistance Patterns with Existing Chemotherapeutic Agents

Cross-resistance occurs when resistance to one drug confers resistance to another, often because they share a similar mechanism of action or are affected by the same resistance mechanism. gardp.org Understanding these patterns is critical for designing effective sequential and combination therapies. frontiersin.org

Studies have shown that cell lines resistant to puromycin (B1679871) exhibit cross-resistance to a wide range of compounds, including ellipticine, as well as other DNA intercalating agents like doxorubicin (B1662922) and mitoxantrone, and antimitotic drugs like vincristine (B1662923) and vinblastine. nih.gov Conversely, these puromycin-resistant cells did not show significant cross-resistance to other agents such as cisplatin (B142131), 5-fluorouracil, and methotrexate. nih.gov High expression of lactate (B86563) dehydrogenase A (LDHA) has been associated with resistance to elliptinium acetate, doxorubicin, and epirubicin. researchgate.net This suggests a shared resistance pathway that could be targeted to overcome resistance to these drugs.

Computational and in Silico Approaches in 2 Methylellipticinium Iodide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). scitechnol.commdpi.com This method is crucial in the study of 2-Methylellipticinium (B1221313) iodide to understand how it interacts with its primary biological targets, which are believed to be DNA and the enzyme DNA topoisomerase II. bath.ac.uknih.gov

The process involves placing the 3D structure of 2-Methylellipticinium iodide into the binding site of its target. A scoring function then estimates the binding affinity, or strength of the interaction, which is often expressed as a binding energy value (e.g., in kcal/mol). nih.gov For this compound, docking simulations can elucidate its mode of intercalation into the DNA double helix and its interaction with the active site of topoisomerase II. bath.ac.ukcore.ac.uk These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, studies on similar compounds show interactions with specific amino acid residues in the topoisomerase II binding pocket or with particular base pairs in DNA. mdpi.comnih.gov This information is invaluable for understanding its mechanism of action and for designing derivatives with enhanced affinity and specificity.

Table 1: Example of Molecular Docking Results for a Ligand with DNA Topoisomerase II

This interactive table illustrates typical data generated from a molecular docking simulation. The binding affinity represents the predicted strength of the interaction, while the interacting residues are key amino acids in the protein's active site that form bonds with the ligand.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 2-Methylellipticinium | Human Topoisomerase IIα | -8.5 | ASP479, GLU522 | Hydrogen Bond |

| 2-Methylellipticinium | Human Topoisomerase IIα | -8.5 | TYR804, SER800 | Pi-Alkyl, Conventional H-Bond |

| Etoposide (Reference) | Human Topoisomerase IIα | -9.2 | ASP479, GLY478 | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. nih.govarxiv.org For this compound, these calculations are essential for understanding the fundamental characteristics that drive its biological activity.

These methods can determine the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-poor. This is critical for predicting how this compound will interact with its biological targets. For example, the positively charged quaternary nitrogen and the planar aromatic system are key features whose electronic properties can be precisely mapped. arxiv.orgrsc.org Quantum calculations can also predict molecular properties like the dipole moment and polarizability, which influence the compound's solubility and ability to cross cell membranes. Furthermore, these calculations can model the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are crucial for understanding the molecule's reactivity and its potential to participate in charge-transfer interactions with DNA or protein residues. nih.govrsc.org

Molecular Dynamics Simulations to Elucidate Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of interactions in a simulated physiological environment. nih.govplos.org

In the context of this compound, MD simulations can be used to study the stability of its complex with DNA or topoisomerase II. core.ac.uk For example, a simulation could start with the docked pose of the compound intercalated in DNA and track its movements over nanoseconds. This can reveal whether the initial binding pose is stable, how water molecules in the environment mediate the interaction, and the nature of conformational changes in both the drug and its target upon binding. nih.govrsc.org Such simulations are critical for validating docking results and providing a more realistic understanding of the binding event, including the free energy of binding. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. qsartoolbox.org

For this compound, QSAR studies would involve compiling a dataset of ellipticine (B1684216) derivatives with known biological activities (e.g., cytotoxicity against a cancer cell line). datapdf.com For each molecule, a set of numerical "descriptors" representing its physicochemical properties (e.g., logP, molecular weight, electronic properties, and topological indices) are calculated. nih.govfrontiersin.org Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov Studies on ellipticine analogues have shown that properties like the size and electronics of substituents at the C-9 position can significantly affect CNS tumor selectivity, a classic application of QSAR. datapdf.com These models can then be used to predict the activity of novel 2-Methylellipticinium derivatives, prioritizing the synthesis of candidates with the highest predicted potency.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

This table lists common descriptors that quantify various aspects of a molecule's structure and properties for use in QSAR models.

| Descriptor Class | Example Descriptor | Property Described |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molecular Volume | The size and shape of the molecule. |

| Hydrophobic | LogP | The molecule's partitioning between oil and water; a measure of lipophilicity. |

| Topological | Wiener Index | Describes the branching and connectivity of the molecular skeleton. |

| Constitutional | Molecular Weight | The mass of the molecule. |

Integration of Computational Approaches for Mechanism of Action Elucidation and Rational Drug Design

The true power of computational chemistry in drug discovery lies in the integration of these various techniques into a cohesive workflow for rational drug design. nih.govwikipedia.org This process begins with a known active compound, such as this compound, and aims to design improved analogues.

A typical integrated workflow might proceed as follows:

Target Identification and Initial Docking: Molecular docking is used to study the binding of this compound to its known or hypothesized target, such as topoisomerase II. nih.gov

QSAR and Hypothesis Generation: A QSAR model, built from existing ellipticine derivatives, might suggest that adding a specific functional group at a certain position could enhance activity. datapdf.com

In Silico Design and Evaluation: New virtual derivatives are designed based on the QSAR hypothesis. Quantum chemical calculations are then performed on these new structures to ensure they have favorable electronic properties. nih.gov

Refined Docking and Scoring: The most promising virtual compounds are then docked into the target's active site, and their binding affinities are calculated and compared to the parent compound.

Dynamic Validation: The top-scoring candidates from docking are subjected to MD simulations to confirm the stability of their binding and to calculate a more accurate binding free energy. nih.gov

This iterative cycle of design, evaluation, and refinement allows researchers to explore a vast chemical space and prioritize a small number of highly promising candidates for chemical synthesis and experimental testing. This significantly reduces the time and cost associated with traditional trial-and-error approaches to drug discovery. nih.gov

Future Directions and Research Perspectives

Development of Novel 2-Methylellipticinium (B1221313) Iodide Analogues with Improved Efficacy and Target Specificity

The development of new derivatives of 2-methylellipticinium iodide is a key area of research aimed at improving its anticancer properties while minimizing side effects. nih.gov Scientists are modifying the core structure of ellipticine (B1684216) to create analogues with enhanced efficacy and a more focused attack on cancer cells. sciforum.netnih.gov

One approach involves the synthesis of 9-substituted ellipticine and 2-methylellipticinium analogues. nih.govdatapdf.com For instance, O-alkylation of 9-hydroxyellipticine has yielded derivatives like 9-ethoxy-, 9-(1-methylethoxy)-, and 9-(1,1-dimethylethoxy)ellipticine. nih.govdatapdf.com Subsequent methylation of these compounds produces the corresponding N-methylpyridinium iodides. nih.govdatapdf.com Such structural modifications can influence the drug's activity, with some new derivatives showing significant antitumor effects. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. nih.govnih.gov These studies have shown that modifications at various positions on the ellipticine ring system can significantly impact their biological activity. sciforum.net For example, quaternization at the N-2 position, as seen in this compound, is often associated with increased cytotoxic activity. sciforum.net The goal is to create derivatives with enhanced target specificity, potentially leading to more effective and better-tolerated cancer treatments. sciforum.net

Table 1: Examples of this compound Analogues and their Reported Activity

| Analogue | Modification | Reported Activity |

| 9-Ethoxy-2-methylellipticinium iodide | O-alkylation at the 9-position and methylation | Significant in vitro antitumor activity nih.govdatapdf.com |

| 9-(1-Methylethoxy)-2-methylellipticinium iodide | O-alkylation at the 9-position and methylation | Significant in vitro antitumor activity nih.govdatapdf.com |

| 2-Methyl-N-methyl-5-demethyl ellipticinium iodide | Demethylation at C5 and methylation | Potent topoisomerase II-targeting compound nih.gov |

Advanced Methodologies for Target Identification and Validation Beyond Topoisomerase II

While topoisomerase II is a well-established target of ellipticine and its derivatives, researchers are employing advanced techniques to identify other cellular molecules that these compounds may interact with. broadinstitute.orgrsc.orgmdpi.com Understanding these alternative targets is crucial for a complete picture of the drug's mechanism of action and for uncovering new therapeutic possibilities. broadinstitute.orgrsc.org

Several methods are used for target identification: broadinstitute.orgmtoz-biolabs.com

Affinity-based pull-down methods: These techniques use a "bait" molecule, which is a modified version of the drug, to capture its protein binding partners from a cell lysate. nih.gov

Label-free methods: These approaches analyze how the drug, in its natural state, affects the proteins within a cell. nih.gov

Computational inference: This involves using computer algorithms to predict potential targets based on the drug's structure and known biological pathways. broadinstitute.org

Some of the advanced methodologies being utilized include:

Mass spectrometry-based quantitative proteomics: This allows for the large-scale identification and quantification of proteins that interact with the drug. broadinstitute.org

Drug Affinity Responsive Target Stability (DARTS): This method identifies target proteins by observing how the drug affects their stability when exposed to enzymes that break down proteins. nih.govnih.govacs.org

Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique detects changes in protein structure upon drug binding. mtoz-biolabs.com

These sophisticated approaches have the potential to reveal novel targets for this compound, which could include other enzymes, signaling proteins, or transcription factors, thereby expanding our understanding of its biological effects. rsc.org

Exploration of this compound in Preclinical Combination Therapies for Synergistic Effects

Researchers are investigating the use of this compound in combination with other anticancer agents to achieve a more powerful therapeutic effect. upol.cznih.gov The rationale behind combination therapy is that targeting multiple cellular pathways simultaneously can be more effective at killing cancer cells and overcoming drug resistance. nih.govmdpi.com

Preclinical studies are essential to evaluate the potential of these combinations before they can be tested in humans. europa.eu These studies often involve treating cancer cell lines or animal models with this compound alongside other drugs and observing the effects on tumor growth. nih.gov The goal is to identify combinations that exhibit synergism, where the combined effect is greater than the sum of the effects of the individual drugs. medsci.orgplos.org

For example, preclinical evaluations have been conducted for various drug combinations, including those with chemotherapeutic agents like dacarbazine (B1669748) and paclitaxel. nih.gov Studies have also explored combining natural products with conventional anticancer drugs to enhance their efficacy. nih.gov The insights gained from these preclinical investigations can help to rationalize which combinations are most promising for further development and eventual clinical trials. nih.gov

Expanding the Scope of Biological Activity Investigations for Non-Oncological Applications

While the primary focus of research on ellipticine and its derivatives has been on their anticancer properties, there is growing interest in exploring their potential for treating other diseases. nih.govresearchgate.net The diverse biological activities of these compounds suggest that they may have therapeutic applications beyond oncology. nih.govresearchgate.net

For instance, ellipticine derivatives have been shown to possess antimicrobial and anti-inflammatory properties. nih.govresearchgate.net Research has also indicated that some derivatives have fungicidal capabilities. researchgate.net The ability of these compounds to interact with a variety of biological molecules, including DNA and various enzymes, opens the door to investigating their utility in a range of non-cancerous conditions. rsc.orgresearchgate.net

Furthermore, the unique properties of compounds like nonradioactive iodide, which is part of the this compound salt, are also being explored for therapeutic purposes. For example, nonradioactive iodide has been shown to induce apoptosis in genetically modified lung cancer cells, highlighting its potential as a therapeutic agent. nih.gov These expanded investigations could lead to the repurposing of this compound or the development of new analogues for a wider spectrum of diseases.

Q & A

Basic Research Questions

Q. What established synthetic protocols exist for 2-Methylellipticinium iodide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves alkylation of ellipticine derivatives in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Purity validation requires a combination of reversed-phase HPLC (≥95% purity threshold) and H/C NMR spectroscopy to confirm structural integrity. Mass spectrometry (ESI-TOF) should corroborate molecular ion peaks. Residual solvents must be quantified via GC-MS, adhering to ICH guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal lattice parameters and confirming iodide counterion placement. For solution-phase analysis, UV-Vis spectroscopy (λ~280–320 nm) identifies π-π* transitions in the ellipticine core. FT-IR can detect C-I stretching vibrations (~500 cm), while H NMR in DMSO-d6 resolves methyl group protons (~δ 3.5–4.0 ppm). Cross-validate with elemental analysis (C, H, N, I) to ensure stoichiometric consistency .

Q. How should researchers design in vitro cytotoxicity assays to evaluate this compound’s potency?

- Methodological Answer : Use adherent cancer cell lines (e.g., HeLa, MCF-7) in logarithmic growth phase. Prepare serial dilutions (1 nM–100 μM) in DMSO (<0.1% final concentration). Include positive controls (e.g., doxorubicin) and vehicle controls. Assess viability via MTT/WST-1 assays after 48–72 hours. Calculate IC values using nonlinear regression (four-parameter logistic model). Triplicate experiments and ANOVA analysis minimize batch variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxic activity across different cell lines?

- Methodological Answer : Contradictions may arise from cell-line-specific uptake mechanisms (e.g., ABC transporter expression) or metabolic activation pathways. Design comparative studies using isogenic cell pairs (e.g., P-gp+/P-gp−). Employ flow cytometry to quantify intracellular drug accumulation. Pair with transcriptomic profiling (RNA-seq) to identify resistance markers. Validate hypotheses using siRNA knockdowns or pharmacological inhibitors .

Q. What strategies optimize this compound’s bioavailability without compromising antitumor efficacy?

- Methodological Answer : Address poor aqueous solubility via nanoformulation (e.g., liposomes or PLGA nanoparticles). Characterize encapsulation efficiency (ultracentrifugation) and drug release kinetics (dialysis membranes in PBS, pH 7.4). Assess bioavailability enhancements through pharmacokinetic studies (rodent models): measure plasma , , and AUC via LC-MS/MS. Compare tumor biodistribution using radiolabeled analogs (e.g., I) .

Q. How do reaction conditions (solvent polarity, temperature) influence synthetic yield and byproduct formation?

- Methodological Answer : Systematically vary solvents (DMF vs. acetonitrile) and temperatures (25°C vs. 60°C) in a Design of Experiments (DoE) framework. Monitor reaction progress via TLC (silica gel, CHCl:MeOH 9:1). Isolate byproducts using prep-HPLC and characterize via HRMS/MS to identify alkylation side products (e.g., di-methylated species). Optimize using response surface methodology (RSM) .

Critical Analysis and Data Interpretation

Q. How should researchers address conflicting reports on DNA intercalation vs. topoisomerase inhibition as the primary mechanism?

- Methodological Answer : Conduct comparative assays:

- DNA intercalation : Use ethidium bromide displacement assays (fluorescence quenching) and circular dichroism to monitor DNA conformational changes.

- Topoisomerase inhibition : Employ gel-based relaxation assays (plasmid DNA + human topo IIα).

Correlate results with molecular docking simulations (AutoDock Vina) to identify binding affinities for DNA vs. enzyme active sites. Validate via CRISPR-edited cell lines lacking topoisomerase II .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in preclinical studies?

- Methodological Answer : For heteroscedastic data, apply weighted nonlinear regression to IC calculations. Use hierarchical Bayesian models to account for inter-experiment variability. Perform sensitivity analysis (Monte Carlo simulations) to identify outlier-prone parameters. Report 95% credible intervals and Bayes factors to quantify evidence strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。